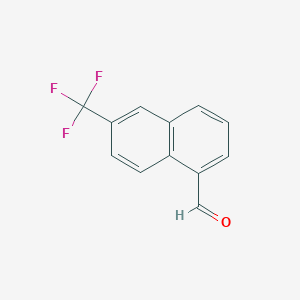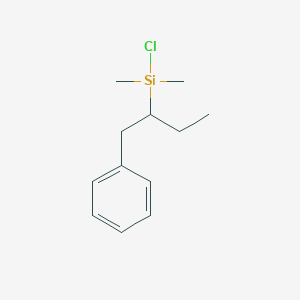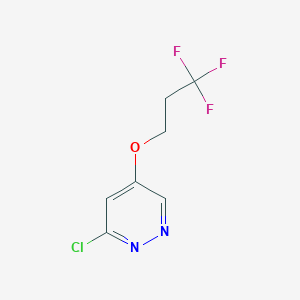
(4-Iodo-1H-pyrrol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodo-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6INO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of an iodine atom at the 4-position and a hydroxymethyl group at the 2-position makes this compound unique and of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-1H-pyrrol-2-yl)methanol typically involves the iodination of a pyrrole derivative followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 4-iodopyrrole with formaldehyde under basic conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination and subsequent functionalization of pyrrole derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the iodine atom, yielding simpler pyrrole derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols under mild heating.
Major Products:
Oxidation: Formation of 4-formyl-1H-pyrrole-2-ylmethanol or 4-carboxy-1H-pyrrole-2-ylmethanol.
Reduction: Formation of 1H-pyrrol-2-ylmethanol.
Substitution: Formation of 4-substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Iodo-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Iodo-1H-pyrrol-2-yl)methanol is largely dependent on its interaction with biological targets. The iodine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating its precise mechanisms.
Comparaison Avec Des Composés Similaires
- (4-Bromo-1H-pyrrol-2-yl)methanol
- (4-Chloro-1H-pyrrol-2-yl)methanol
- (4-Fluoro-1H-pyrrol-2-yl)methanol
Comparison: (4-Iodo-1H-pyrrol-2-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine influence the compound’s chemical behavior, making it more suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C5H6INO |
|---|---|
Poids moléculaire |
223.01 g/mol |
Nom IUPAC |
(4-iodo-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C5H6INO/c6-4-1-5(3-8)7-2-4/h1-2,7-8H,3H2 |
Clé InChI |
NPHFVBYTCILNEC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=C1I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


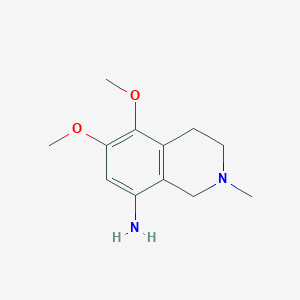
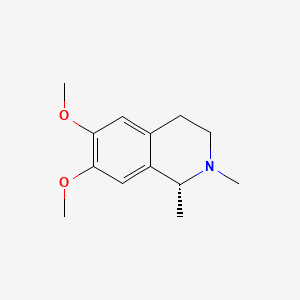
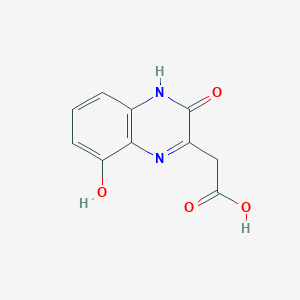

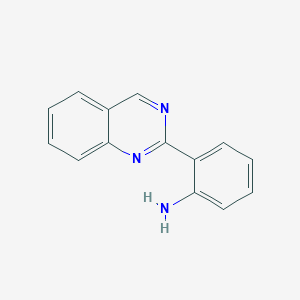
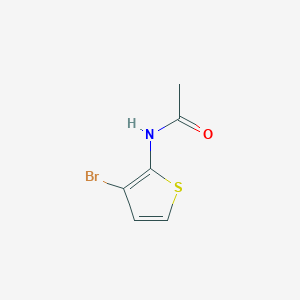
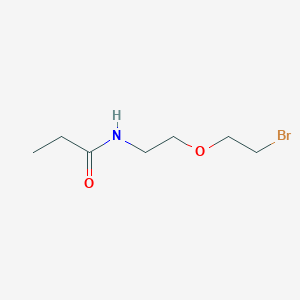
![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)
![2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-](/img/structure/B11882959.png)
